molecular formula C18H19N3O3S B313637 N-[4-({[(3-ethoxybenzoyl)amino]carbothioyl}amino)phenyl]acetamide

N-[4-({[(3-ethoxybenzoyl)amino]carbothioyl}amino)phenyl]acetamide

Cat. No.: B313637
M. Wt: 357.4 g/mol
InChI Key: ZODUCCGMAFCETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[(3-ethoxybenzoyl)amino]carbothioyl}amino)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a carbamothioyl group, and an ethoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(3-ethoxybenzoyl)amino]carbothioyl}amino)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(3-ethoxybenzoyl)amino]carbothioyl}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-({[(3-ethoxybenzoyl)amino]carbothioyl}amino)phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({[(3-ethoxybenzoyl)amino]carbothioyl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methylbutanamide
  • N-{[4-(acetylamino)phenyl]carbamothioyl}-4-butoxybenzamide
  • N-{[4-(acetylamino)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide

Uniqueness

N-[4-({[(3-ethoxybenzoyl)amino]carbothioyl}amino)phenyl]acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-3-ethoxybenzamide

InChI

InChI=1S/C18H19N3O3S/c1-3-24-16-6-4-5-13(11-16)17(23)21-18(25)20-15-9-7-14(8-10-15)19-12(2)22/h4-11H,3H2,1-2H3,(H,19,22)(H2,20,21,23,25)

InChI Key

ZODUCCGMAFCETC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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